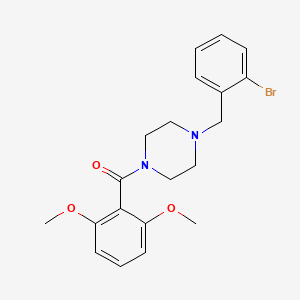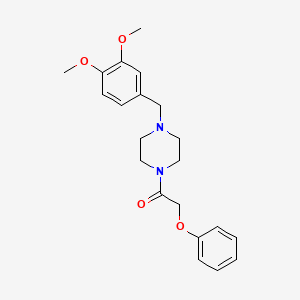
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
説明
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine, commonly known as DAPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAPP is a piperazine derivative that has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.
作用機序
DAPP acts as a selective antagonist of the 5-HT2A receptor, which is a serotonin receptor subtype that is involved in the regulation of mood and behavior. By blocking the activity of this receptor, DAPP may modulate the release of neurotransmitters such as dopamine and serotonin, which are known to play a role in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
DAPP has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. This modulation may lead to changes in neuronal activity, which may in turn affect behavior and mood. In addition, DAPP has been shown to exhibit anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of ion channels in the brain.
実験室実験の利点と制限
One advantage of DAPP is that it exhibits high selectivity for the 5-HT2A receptor, which may reduce the risk of unwanted side effects. However, one limitation of DAPP is that it has poor solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on DAPP. One direction is to investigate its potential use in the treatment of anxiety and depression, as these are common neurological disorders that are often difficult to treat with current medications. Another direction is to explore the potential use of DAPP as an anticonvulsant and analgesic agent, as these properties may make it a useful alternative to current medications that have limited efficacy or unwanted side effects. Finally, further research is needed to optimize the synthesis and formulation of DAPP to improve its solubility and bioavailability.
科学的研究の応用
DAPP has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In addition, DAPP has been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-9-8-17(14-20(19)26-2)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBMDTLQEIVBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



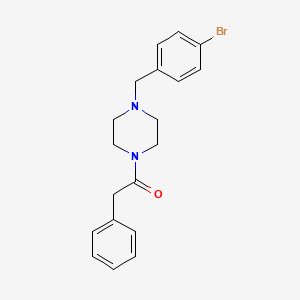
![1-(3-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458139.png)
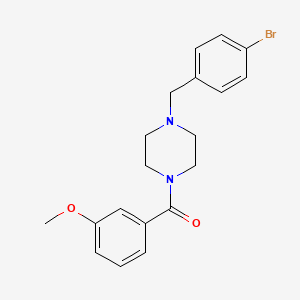

![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)

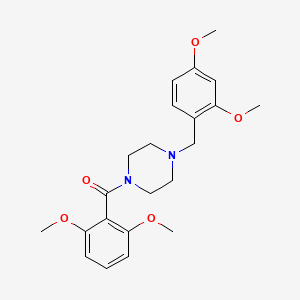

![1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)




